molecular formula C22H22N4O3S2 B2970440 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-ethylphenyl)acetamide CAS No. 950470-88-9

2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-ethylphenyl)acetamide

Cat. No. B2970440
CAS RN: 950470-88-9
M. Wt: 454.56
InChI Key: GAMNYHQWFZDVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H22N4O3S2 and its molecular weight is 454.56. The purity is usually 95%.
BenchChem offers high-quality 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on heterocyclic compounds similar to the specified molecule focuses on the synthesis of various heterocycles, which are core structures in many pharmaceuticals. For instance, the synthesis of innovative heterocycles incorporating a thiadiazole moiety has shown potential insecticidal activity against specific pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This suggests the broad applicability of similar compounds in developing new pesticides.

Antitumor and Anti-inflammatory Agents

Several studies have designed and synthesized novel compounds for potential antitumor and anti-inflammatory applications. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone exhibited promising anti-inflammatory and analgesic activities, showing significant COX-2 inhibition and protection against edema (Abu‐Hashem et al., 2020). These findings indicate the potential of structurally related compounds in medicinal chemistry for treating inflammation and pain.

Antimicrobial Activity

Compounds with a thiadiazole moiety or similar structures have been explored for their antimicrobial properties. A study on pyrimidinone and oxazinone derivatives fused with thiophene rings reported good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). This highlights the potential of such compounds in addressing resistant microbial strains.

Enzyme Inhibition for Cancer Treatment

Research into dual inhibitors for enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) has been significant for cancer treatment. Compounds structurally related to the query have shown potential as dual inhibitors, offering a promising approach for antitumor therapy (Gangjee et al., 2009). This suggests that compounds with similar scaffolds might be explored for their anticancer potential, targeting key metabolic enzymes.

properties

IUPAC Name

2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2/c1-3-15-8-7-9-16(12-15)24-20(27)14-30-22-23-13-19-21(25-22)17-10-5-6-11-18(17)26(4-2)31(19,28)29/h5-13H,3-4,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMNYHQWFZDVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-ethylphenyl)acetamide

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